
(1-Benzyl-4-ethylpiperidin-4-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(1-Benzyl-4-ethylpiperidin-4-yl)methanamine” is a chemical compound with the CAS Number 1423032-82-9. It has a molecular weight of 204.32 . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for “(1-Benzyl-4-ethylpiperidin-4-yl)methanamine” is1S/C13H20N2/c14-10-12-6-8-15 (9-7-12)11-13-4-2-1-3-5-13/h1-5,12H,6-11,14H2 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and the bonds between them. Physical And Chemical Properties Analysis
“(1-Benzyl-4-ethylpiperidin-4-yl)methanamine” has a boiling point of 99-103C/0.3mb . It is a liquid at room temperature .Aplicaciones Científicas De Investigación
Antidepressant-like Activity
Research has indicated that derivatives of 1-Benzyl-4-ethylpiperidin-4-yl)methanamine, such as 1-(1-benzoylpiperidin-4-yl)methanamine, show promise as antidepressants. Specifically, these compounds have been designed as biased agonists of serotonin 5-HT1A receptors, demonstrating a preference for ERK1/2 phosphorylation. This characteristic has been linked to robust antidepressant-like activity in preclinical studies (Sniecikowska et al., 2019).
Antimicrobial Properties
Some derivatives of 1-Benzyl-4-ethylpiperidin-4-yl)methanamine have been synthesized and evaluated for their antimicrobial activities. For instance, 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamines were found to exhibit varying degrees of antibacterial and antifungal activity (Visagaperumal et al., 2010).
Anticonvulsant Potential
Derivatives of this compound have also been explored for their anticonvulsant properties. Schiff bases of 3-aminomethyl pyridine, for instance, have shown protective effects against seizures when administered intraperitoneally in various models (Pandey & Srivastava, 2011).
Catalytic Applications
In the realm of chemistry, derivatives of 1-Benzyl-4-ethylpiperidin-4-yl)methanamine have been used in catalytic applications. For example, 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives have been synthesized and shown to be effective in C–H bond activation, leading to the formation of unsymmetrical NCN′ pincer palladacycles with good activity and selectivity (Roffe et al., 2016).
Cytotoxic Agents
In cancer research, certain N-benzyl-1-(5-aryl-1,3,4-oxadiazol-2-yl)-1-(1H-pyrrol-2-yl)methanamines, which can be derived from 1-Benzyl-4-ethylpiperidin-4-yl)methanamine, have shown potential as cytotoxic agents against various cancer cell lines. Some of these compounds have exhibited comparable or even better cytotoxic activity than doxorubicin, a commonly used chemotherapy drug (Ramazani et al., 2014).
Stabilization of Parallel Turn Conformations
In peptide research, derivatives like tetrahydro-4 H-(pyrrolo[3,4- d]isoxazol-3-yl)methanamine have been designed to stabilize parallel turn conformations in short peptide sequences, demonstrating the compound's utility in the field of bioorganic chemistry (Bucci et al., 2018).
Imaging and Photocytotoxicity
Iron(III) complexes involving derivatives like phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine have been synthesized for their applications in cellular imaging and photocytotoxicity. These complexes are known to exhibit significant photocytotoxicity in red light, making them of interest for medical imaging and cancer therapy (Basu et al., 2014).
Safety and Hazards
The compound is associated with several hazard statements, including H302, H312, H314, H315, H318, H319, H332, and H335 . These codes correspond to various hazards, such as harmful if swallowed (H302), harmful in contact with skin (H312), causes severe skin burns and eye damage (H314), causes skin irritation (H315), causes serious eye damage (H318), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) .
Propiedades
IUPAC Name |
(1-benzyl-4-ethylpiperidin-4-yl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2/c1-2-15(13-16)8-10-17(11-9-15)12-14-6-4-3-5-7-14/h3-7H,2,8-13,16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOQROPHOWGHQBW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCN(CC1)CC2=CC=CC=C2)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Benzyl-4-ethylpiperidin-4-yl)methanamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


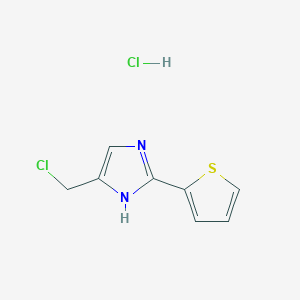
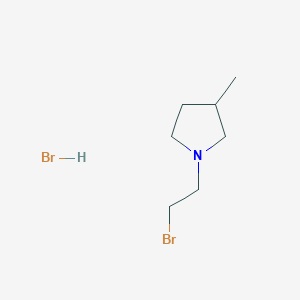
amine hydrochloride](/img/structure/B1376545.png)


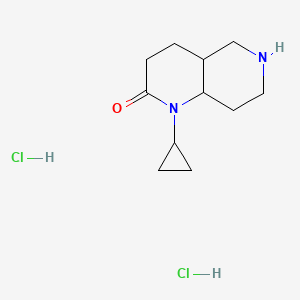
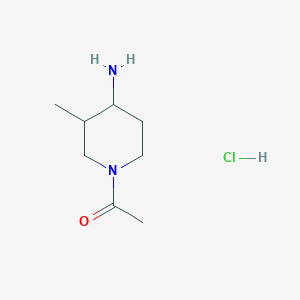
amine hydrochloride](/img/structure/B1376555.png)


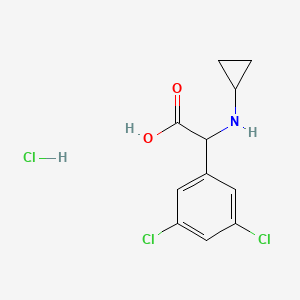
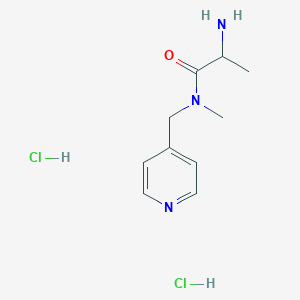
![N-{4-[(carbamimidoylmethyl)sulfanyl]phenyl}-2,2-dimethylpropanamide hydrochloride](/img/structure/B1376563.png)